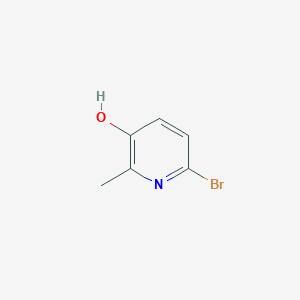

6-Bromo-2-methylpyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEZVKXETZALTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458305 | |

| Record name | 6-Bromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118399-86-3 | |

| Record name | 6-Bromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-methylpyridin-3-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 6-Bromo-2-methylpyridin-3-ol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This guide consolidates key chemical data, and outlines its current standing in scientific research.

Core Compound Identification

CAS Number: 118399-86-3[1] Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 118399-86-3 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C=CC(=N1)Br)O | [1] |

| InChI Key | NZEZVKXETZALTH-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of related substituted pyridine derivatives often involves multi-step reactions. For instance, the synthesis of novel pyridine-based derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of bromo-methylpyridine precursors with various arylboronic acids.[2] Such methodologies could potentially be adapted for the synthesis of this compound and its analogs.

The chemical reactivity of this compound is characteristic of a substituted pyridine ring. The bromine atom at the 6-position can be a site for nucleophilic substitution or cross-coupling reactions, providing a versatile handle for further chemical modifications. The hydroxyl group at the 3-position can undergo etherification, esterification, or other reactions typical of phenols, allowing for the introduction of diverse functional groups.

Biological and Medicinal Chemistry Context

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its ability to interact with biological targets.

Currently, there is limited specific information available in the scientific literature regarding the biological activity and potential signaling pathway involvement of this compound. However, its structural motifs suggest it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted pyridin-3-ol derivatives have been explored for their potential as modulators of various biological targets. The strategic placement of the bromo and methyl groups on the pyridin-3-ol core can influence the molecule's steric and electronic properties, which are critical for its interaction with enzymes and receptors.

The development of novel pharmaceuticals often relies on the exploration of diverse chemical spaces, and compounds like this compound represent key starting points for the synthesis of libraries of related compounds for biological screening.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently published. However, a general workflow for assessing the biological activity of a novel chemical entity would typically involve the following stages:

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for 6-Bromo-2-methylpyridin-3-ol, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible multi-step synthetic approach, complete with detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry due to its versatile chemical handles that allow for further molecular elaboration. The strategic placement of the bromo, methyl, and hydroxyl groups on the pyridine ring makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. This guide details a potential synthetic route, starting from the readily available precursor 2-amino-6-methylpyridine.

Proposed Synthesis Pathway

A feasible and efficient synthesis of this compound can be envisioned through a three-step process starting from 2-amino-6-methylpyridine. This pathway involves:

-

Diazotization and Bromination: Conversion of the amino group of 2-amino-6-methylpyridine to a bromo group via a Sandmeyer-type reaction to yield 2-bromo-6-methylpyridine.

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Reduction and Diazotization: Reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to introduce the hydroxyl group at the 3-position.

The logical flow of this proposed synthesis is depicted in the following diagram:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for each step of the proposed synthesis pathway.

Step 1: Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine[1]

This procedure details the conversion of an amino group to a bromo group via a diazotization reaction.

Methodology:

-

To a 1-liter round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine and 170 mL of 48% hydrobromic acid at room temperature.

-

Cool the mixture to approximately -10 °C using a freezing mixture.

-

With continuous stirring, add 40 mL of bromine dropwise over a period of 40 minutes, maintaining the temperature at -5 °C. Stir the resulting orange-colored mixture for an additional 1.5 hours at this temperature.

-

In a separate beaker, dissolve 55 g (779.2 mmol) of sodium nitrite in 70 mL of water. Add this solution dropwise to the reaction mixture while maintaining the temperature at -10 °C to -5 °C. Stir for another 1.5 hours.

-

Prepare a solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water, and cool it in an ice bath. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Extract the product with diethyl ether (8 x 25 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

| Parameter | Value |

| Starting Material | 2-Amino-6-methylpyridine |

| Key Reagents | HBr, Br₂, NaNO₂, NaOH |

| Temperature | -10 °C to 0 °C |

| Reaction Time | ~4.5 hours |

| Yield | ~95% (as brown oil) |

Step 2: Nitration of 2-Bromo-6-methylpyridine

This step introduces a nitro group at the 3-position of the pyridine ring.

Methodology:

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-bromo-6-methylpyridine with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methyl-3-nitropyridine.

| Parameter | Value |

| Starting Material | 2-Bromo-6-methylpyridine |

| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ |

| Temperature | 0 °C to 60 °C |

| Reaction Time | Several hours |

Step 3: Reduction of the Nitro Group and Diazotization to the Hydroxyl Group

This two-part final step involves the reduction of the nitro group to an amine, followed by its conversion to a hydroxyl group.

Methodology:

-

Reduction: To a solution of 2-bromo-6-methyl-3-nitropyridine in ethanol, add iron powder and concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture, filter to remove the iron catalyst, and neutralize the filtrate with a base (e.g., sodium carbonate).

-

Extract the resulting 3-amino-2-bromo-6-methylpyridine with an organic solvent.

-

Diazotization and Hydrolysis: Dissolve the crude 3-amino-2-bromo-6-methylpyridine in dilute sulfuric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at low temperature for a short period, then warm gently to promote the hydrolysis of the diazonium salt to the desired this compound.

-

Extract the final product with an appropriate organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 2-Bromo-6-methyl-3-nitropyridine |

| Key Reagents (Reduction) | Fe, HCl |

| Key Reagents (Diazotization) | NaNO₂, H₂SO₄ |

| Temperature (Reduction) | Reflux |

| Temperature (Diazotization) | 0-5 °C |

Alternative Synthetic Considerations

While the proposed pathway provides a logical route to the target molecule, other strategies could also be explored. For instance, the direct bromination of 2-methylpyridin-3-ol could be investigated. However, controlling the regioselectivity of such a reaction can be challenging due to the activating and directing effects of the hydroxyl and methyl groups.

Another potential route could involve the synthesis of 3-amino-6-bromo-2-methylpyridine from a different starting material, followed by the final diazotization and hydrolysis step. The feasibility of these alternative pathways would depend on the availability of starting materials and the ability to control the regiochemistry of the reactions.

The following diagram illustrates the decision-making process for selecting a synthetic pathway:

Caption: Decision logic for selecting a synthetic route.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound. The detailed experimental protocols and tabulated data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The successful synthesis of this key intermediate will undoubtedly facilitate the exploration of new chemical entities with potential therapeutic applications. Further optimization of the proposed reaction conditions may be necessary to achieve the desired purity and yield in a specific laboratory setting.

A Technical Guide to the Solubility of 6-Bromo-2-methylpyridin-3-ol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-methylpyridin-3-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility.

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity, molecular size, and the presence of functional groups capable of hydrogen bonding. This compound possesses a polar hydroxyl (-OH) group and a nitrogen atom within the pyridine ring, which can act as hydrogen bond acceptors. The presence of a bromine atom and a methyl group, along with the pyridine ring, contributes to its lipophilic character.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. Polar protic solvents are expected to be effective due to hydrogen bonding, while polar aprotic solvents should also demonstrate good solvency. Nonpolar solvents are anticipated to be less effective.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydroxyl group allows for hydrogen bonding with water, but the overall lipophilicity of the molecule may limit solubility. |

| Methanol | Soluble | The alkyl chain is short, and it can act as both a hydrogen bond donor and acceptor. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds make it a good solvent for many organic compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity is expected to effectively solvate the compound. | |

| Acetone | Moderately Soluble | Its polarity should allow for some degree of solubility. | |

| Ethyl Acetate | Sparingly Soluble | Lower polarity compared to other aprotic solvents may limit its effectiveness. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The polar functional groups will likely hinder solubility in this nonpolar solvent. |

| Chloroform | Sparingly Soluble | Similar to DCM, its nonpolar nature makes it a less suitable solvent. | |

| Hexanes | Insoluble | The significant difference in polarity will likely result in very poor solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] This protocol outlines the necessary steps for quantifying the solubility of this compound.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the saturated solution, accounting for the dilution factor. The result will be the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

References

Spectroscopic Profile of 6-Bromo-2-methylpyridin-3-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Bromo-2-methylpyridin-3-ol, a key intermediate in pharmaceutical and materials science research. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.15 | Singlet (s) | 3H | -CH3 |

| 7.15 | Doublet (d) | 1H | Ar-H |

| 7.20 | Doublet (d) | 1H | Ar-H |

| 10.1 | Singlet (s) | 1H | -OH |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~17-25 | -CH3 |

| ~110-125 | Ar-C-Br |

| ~120-135 | Ar-CH |

| ~140-155 | Ar-C-OH |

| ~145-160 | Ar-C-CH3 |

| ~150-165 | Ar-C (adjacent to N) |

Note: Predicted values based on typical chemical shifts for substituted pyridines.

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400-3100 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1600-1550 | Strong | C=C stretch (aromatic ring) |

| ~1470-1430 | Strong | C=C stretch (aromatic ring) |

| ~1300-1200 | Strong | C-O stretch (phenolic) |

| ~1100-1000 | Medium | C-N stretch |

| ~700-600 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 188.03 | [M+H]+ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: The 1H NMR spectrum was recorded on a 400 MHz spectrometer. A sample of this compound (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). The spectrum was acquired at room temperature, and the chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

13C NMR Spectroscopy: The 13C NMR spectrum is typically recorded on a 100 MHz spectrometer using the same sample prepared for 1H NMR analysis. A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an Atmospheric Pressure Chemical Ionization (APCI) source coupled to a quadrupole mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion. The analysis was carried out in positive ion mode, and the data was collected over a mass-to-charge (m/z) range of 50-500.

Data Acquisition and Analysis Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of this compound.

The Versatile Scaffold: 6-Bromo-2-methylpyridin-3-ol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridin-3-ol core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds. The strategic incorporation of a bromine atom and a methyl group, as seen in 6-Bromo-2-methylpyridin-3-ol, offers a versatile platform for the synthesis of novel drug candidates. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility, potential biological activities, and the signaling pathways its derivatives may modulate.

Physicochemical Properties and Synthesis

This compound (CAS No: 118399-86-3) is a solid with a molecular weight of 188.02 g/mol .[1] Its structure, featuring a reactive bromine atom and a nucleophilic hydroxyl group, makes it an ideal starting material for a variety of chemical transformations.

While a definitive, detailed synthesis for this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of its isomers and related compounds. A common approach involves the diazotization of an aminopyridine precursor followed by hydrolysis. For instance, the synthesis of the related 2-Bromo-6-methylpyridine can be achieved from 2-Amino-6-methylpyridine.[2] A similar strategy could be employed starting from 2-amino-6-bromopyridine, followed by diazotization and subsequent hydrolysis to yield the desired this compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold holds significant promise for the development of novel therapeutics in several key areas:

Kinase Inhibitors

The pyridine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The functional groups on this compound provide ideal handles for elaboration to target various kinases. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl groups. These groups can be designed to occupy hydrophobic pockets within the kinase domain, enhancing potency and selectivity. The hydroxyl group can also be modified to introduce further diversity. Derivatives of related brominated pyridines have shown inhibitory activity against a range of kinases, suggesting similar potential for this scaffold.

Anticancer Agents

Numerous pyridine and quinoline-based compounds have demonstrated potent anticancer activity. The this compound core can be utilized to generate novel compounds with antiproliferative effects. By applying synthetic strategies such as cross-coupling and other functional group manipulations, libraries of derivatives can be synthesized and screened against various cancer cell lines. The data from structurally related bromo-quinazoline and pyridinyl-urea derivatives suggest that compounds derived from this scaffold could exhibit significant cytotoxicity towards cancer cells.

Neuroprotective Agents

The 3-hydroxypyridine moiety is found in compounds with applications in treating neurological disorders.[3] The ability to derivatize the this compound scaffold allows for the exploration of chemical space relevant to targets in the central nervous system. The development of neuroprotective agents is a critical area of research, and this scaffold provides a promising starting point for the design of new molecules with the potential to treat neurodegenerative diseases.

Quantitative Data from Structurally Related Compounds

While specific biological data for derivatives of this compound is limited in the public domain, the following tables summarize the activity of structurally related compounds, providing a strong rationale for the exploration of this scaffold.

Table 1: Anticancer Activity of Related Bromo-Heterocyclic Compounds

| Compound Class | Cell Line | IC50 (µM) |

| 6-Bromoquinazoline derivatives | MCF-7 (Breast Cancer) | 0.53 - 46.6 |

| SW480 (Colon Cancer) | 0.53 - 46.6 |

Table 2: Anticancer Activity of a Related Pyridinyl-Urea Compound

| Compound | Cell Line | IC50 (µM) |

| 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)-3-(p-tolyl)urea | A549 (Lung Cancer) | 3.22 |

| HCT-116 (Colon Cancer) | 2.71 |

Key Signaling Pathways

Derivatives of this compound, particularly those developed as kinase inhibitors and anticancer agents, are likely to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and mechanism-of-action studies.

References

Reactivity Profile of the Bromine Atom in 6-Bromo-2-methylpyridin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 6-Bromo-2-methylpyridin-3-ol, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromine atom, activated by the pyridine nitrogen and influenced by the electron-donating methyl and hydroxyl groups, allows for a diverse range of synthetic transformations. This document details the electronic properties governing its reactivity and provides actionable experimental protocols for key cross-coupling and nucleophilic substitution reactions.

Electronic Profile and Reactivity Overview

This compound features a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. The inherent electron-deficient nature of the pyridine ring, where the nitrogen atom acts as an electron-withdrawing group, makes the C-Br bond susceptible to various reactions.

The electronic effects of the substituents play a crucial role in modulating the reactivity of the C-Br bond:

-

2-Methyl Group: As an electron-donating group (EDG), the methyl group increases the electron density on the pyridine ring through a positive inductive effect (+I).

-

3-Hydroxyl Group: The hydroxyl group is also an electron-donating group, primarily through a positive mesomeric effect (+M), which is stronger than its negative inductive effect (-I).

-

6-Bromo Group: The bromine atom exerts a negative inductive effect (-I) and a positive mesomeric effect (+M).

The combined electron-donating effects of the methyl and hydroxyl groups increase the electron density on the pyridine ring, which can influence the rates and outcomes of various reactions compared to unsubstituted bromopyridines. Despite this, the bromine atom at the 6-position remains a viable handle for a variety of palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is well-suited for participation in a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions offer a powerful means to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. While specific data for this compound is limited in the surveyed literature, a protocol for the closely related 5-bromo-2-methylpyridin-3-amine provides an excellent starting point for reaction optimization.

General Experimental Protocol (Adapted from a similar substrate)[1]:

| Parameter | Condition |

| Aryl Halide | This compound (1.0 equiv) |

| Boronic Acid | Arylboronic acid (1.2 equiv) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) |

| Base | Potassium phosphate (K₃PO₄) (2.0 equiv) |

| Solvent | 1,4-Dioxane/Water (4:1 ratio) |

| Temperature | 85–95 °C |

| Time | >15 hours |

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-methylpyridin-3-ol with various aryl and heteroaryl boronic acids or their esters. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and hetero-biaryl structures, which are common motifs in pharmaceutically active compounds.[1][2][3][4] The protocol is designed to be a starting point for optimization, as the ideal conditions can be substrate-dependent.

Introduction

The Suzuki-Miyaura reaction is a versatile cross-coupling method that joins an organoboron species (e.g., a boronic acid or ester) with an organohalide using a palladium catalyst and a base.[2][3][5] For substrates like this compound, this reaction allows for the introduction of diverse molecular fragments at the 6-position of the pyridine ring. The presence of both a hydroxyl group and a nitrogen atom in the starting material can influence the reaction, potentially by coordinating with the palladium catalyst. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[1][6]

Reaction Principle

The catalytic cycle of the Suzuki coupling generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][5]

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium complex, replacing the halide.[2][5][7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[2][5]

An inert atmosphere is essential throughout the reaction to prevent the oxidation and deactivation of the Pd(0) catalyst and to avoid side reactions like the homocoupling of boronic acids.[8]

Experimental Protocol

This protocol provides a general procedure that can be adapted for various coupling partners. It is recommended to perform a small-scale test reaction to optimize conditions for a specific boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or KF) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME, potentially with H₂O as a co-solvent)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Preparation: Oven-dry all glassware before use to remove moisture.

-

Reaction Setup:

-

To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (3.0 equiv).

-

If using a catalyst system that is not pre-ligated (e.g., Pd₂(dba)₃), add the appropriate ligand.

-

Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[8]

-

Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[4][9]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[6][11]

Data Presentation: Recommended Reaction Conditions

The optimal conditions for Suzuki coupling can vary significantly based on the specific substrates used. The following table summarizes common starting conditions for the coupling of bromo-pyridines.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | Pd₂(dba)₃ (1.5%) with P(t-Bu)₃ (4.5%) | PdCl₂(dppf) (3%) |

| Base (equiv) | K₂CO₃ (2.0) | KF (3.0) | K₃PO₄ (3.0) |

| Solvent | Toluene/Ethanol | 1,4-Dioxane | DME/H₂O (4:1) |

| Temperature | 110 °C | 80-100 °C | 80 °C |

| Typical Time | 2-18 h | 12-24 h | 2-12 h |

| Coupling Partner | Arylboronic acid | Arylboronic acid | Arylboronic acid pinacol ester |

| Reference | [9] |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Improper base. | Use a fresh bottle of catalyst or a pre-catalyst.[12] Increase temperature. Screen different bases (e.g., stronger bases like K₃PO₄ or Cs₂CO₃). |

| Protodeboronation | Presence of water; Harsh basic conditions. | Use anhydrous solvents.[8] Switch to a milder base like KF or NaHCO₃.[8] Consider using a more stable boronic ester (e.g., pinacol or MIDA ester).[6][13][14] |

| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere.[8][12] |

| Dehalogenation of Starting Material | Sub-optimal reaction conditions. | Screen different catalyst/ligand systems and solvents to favor the cross-coupling pathway.[8] |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A step-by-step workflow for the Suzuki coupling experiment.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes: 6-Bromo-2-methylpyridin-3-ol as a Versatile Building Block for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylpyridin-3-ol is a substituted pyridine derivative that holds significant potential as a versatile building block in the design and synthesis of novel kinase inhibitors. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions with the hinge region of various protein kinases. The strategic placement of a bromine atom at the 6-position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). The 2-methyl group can influence the compound's steric and electronic properties, while the 3-hydroxyl group can act as a key hydrogen bond donor or be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Dysregulation of protein kinase signaling is a fundamental mechanism underlying numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. This document provides detailed protocols and application notes for utilizing this compound as a foundational element in the synthesis of potential kinase inhibitors. While direct examples of kinase inhibitors synthesized from this specific starting material are not extensively documented in publicly available literature, its structural similarity to other widely used brominated pyridines, such as 6-bromopyridin-3-amine, allows for the confident adaptation of established synthetic methodologies.[1]

Key Advantages of this compound in Kinase Inhibitor Design:

-

Versatile Scaffold: The pyridin-3-ol core can engage in key hydrogen bonding interactions with the kinase hinge region.

-

Facile Functionalization: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1][2]

-

Tunable Properties: The 2-methyl and 3-hydroxyl groups can be modified to optimize biological activity, selectivity, and drug-like properties.

Potential Kinase Targets for Pyridine-Based Inhibitors

Derivatives of substituted pyridines have demonstrated inhibitory activity against a broad spectrum of protein kinases. The table below summarizes the activity of selected kinase inhibitors based on scaffolds structurally related to this compound, highlighting potential targets for inhibitors derived from this building block.

| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |

| JNK1 | Aminopyrimidine-based | 25 |

| JNK2 | Aminopyrimidine-based | 12 |

| JNK3 | Aminopyrazole-based | <40 |

| p38α | Biphenyl amide | 11 |

| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |

| VRK1 | Aminopyridine-based | 150 |

| CDK1 | [1][3][4]triazine-pyridine | 21 |

| CDK5 | 3,6-diamino-1H-pyrazolo[3,4-b]pyridine | 410 |

| GSK-3 | 3,6-diamino-1H-pyrazolo[3,4-b]pyridine | 1500 |

Table 1: Inhibitory activities of various pyridine-based compounds against a range of protein kinases. The data is compiled from studies on structurally related pyridine scaffolds to inform on potential targets for inhibitors derived from this compound.[1][5][6]

Signaling Pathway Inhibition

Kinase inhibitors derived from pyridine-based scaffolds can modulate critical cellular signaling pathways implicated in cell proliferation, inflammation, and apoptosis. A key example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes important therapeutic targets like p38 and JNK.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.

General Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Synthesis of 6-Bromo-2-methylpyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental framework for the synthesis of 6-Bromo-2-methylpyridin-3-ol and its subsequent derivatization. The protocols outlined herein offer a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics, leveraging the versatile scaffold of substituted pyridinols. This document includes a multi-step synthesis of the core molecule, a representative protocol for derivatization via Suzuki cross-coupling, and a summary of expected yields and characterization data.

Introduction

Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring system make it a valuable pharmacophore. Specifically, this compound serves as a versatile intermediate, offering multiple points for chemical modification. The bromine atom at the 6-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The hydroxyl group at the 3-position and the methyl group at the 2-position can also be modified or can influence the molecule's interaction with biological targets. This document details a reliable synthetic route to this key intermediate and a protocol for its further elaboration.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-6-methylpyridine. The overall workflow involves the diazotization and bromination of the starting material to yield 6-bromo-2-methylpyridine, followed by nitration, reduction, and a final diazotization to install the hydroxyl group.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Bromo-2-methylpyridine

This protocol is adapted from the procedure for the synthesis of 6-bromo-2-methylpyridine.[1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 48% hydrobromic acid (64 mL) and 2-amino-6-picoline (20 g).

-

Bromination: Cool the mixture to -10 °C using an ice-salt bath. Slowly add bromine (11.4 mL) dropwise over 30 minutes, maintaining the temperature below 0 °C. Stir the reaction mixture for 1.5 hours.

-

Diazotization: While maintaining the temperature between -10 °C and 0 °C, add a 25% aqueous solution of sodium nitrite (42.2 mL) dropwise. After the addition is complete, allow the reaction to proceed at 15 °C for 30 minutes.

-

Work-up: Adjust the pH of the reaction mixture to 12 with a 10% sodium hydroxide solution and stir at room temperature for 1 hour. The layers will separate.

-

Extraction and Purification: Extract the aqueous layer three times with ethyl acetate (150 mL each). Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure and purify by vacuum distillation to obtain 6-bromo-2-methylpyridine as a pale yellow liquid.

Protocol 2: Synthesis of this compound from 6-Bromo-2-methylpyridine

The subsequent steps of nitration, reduction, and diazotization to yield the final product are based on standard procedures for the functionalization of pyridine rings.

-

Nitration: The 6-bromo-2-methylpyridine is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

-

Reduction: The resulting 6-bromo-2-methyl-3-nitropyridine is then reduced to 3-amino-6-bromo-2-methylpyridine. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon.[1]

-

Conversion to Hydroxyl Group: The 3-amino-6-bromo-2-methylpyridine is converted to the final product, this compound, via diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.

Derivatization by Suzuki Cross-Coupling

The bromine atom at the 6-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties.

Experimental Workflow for Suzuki Cross-Coupling

Caption: Workflow for Suzuki cross-coupling derivatization.

Protocol 3: General Procedure for Suzuki Cross-Coupling

This protocol is adapted from a reported method for the Suzuki cross-coupling of a similar bromopyridine derivative.

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add the desired arylboronic acid (1.18 mmol), potassium phosphate (2.32 mmol), and water (0.5 mL).

-

Reaction: Stir the reaction mixture at 85-95 °C for over 15 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate (50 mL).

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired derivative.

Data Presentation

The following tables summarize representative data for the synthesis of the intermediate and its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 6-Bromo-2-methylpyridine | C₆H₆BrN | 172.02 | 90%[1] | Pale yellow liquid |

| This compound | C₆H₆BrNO | 188.02 | - | Solid |

| Derivative (Example from Suzuki Coupling) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-methyl-5-(p-tolyl)pyridin-3-amine | C₁₃H₁₄N₂ | 198.26 | Moderate to Good | 232-233 |

| 5-(3,5-dimethylphenyl)-2-methylpyridin-3-amine | C₁₄H₁₆N₂ | 212.29 | Moderate to Good | 232-233 |

| N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide* | C₁₆H₁₈N₂O₂ | 270.33 | Moderate to Good | 337 |

*Data for isomeric amine derivatives are provided as representative examples of Suzuki coupling products from a bromo-methyl-pyridine scaffold.

Conclusion

This application note provides a comprehensive guide to the synthesis and derivatization of this compound. The detailed protocols for the synthesis of the core structure and its subsequent modification via Suzuki cross-coupling offer a solid foundation for researchers in drug discovery and development. The versatility of this scaffold, combined with the robust synthetic methodologies presented, makes it a valuable tool for the generation of novel chemical entities with potential therapeutic applications.

References

Purity Determination of 6-Bromo-2-methylpyridin-3-ol: Advanced HPLC and GC-MS Analytical Protocols

For Immediate Release

This application note details robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the comprehensive purity analysis of 6-Bromo-2-methylpyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, these protocols provide a framework for accurate quantification and identification of the active pharmaceutical ingredient (API) and potential impurities.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. The purity of this compound is critical as the presence of impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, including drug discovery and development. This document outlines validated analytical procedures for assessing the purity of this compound, ensuring it meets the stringent quality standards required in the pharmaceutical industry.

Potential impurities in the synthesis of this compound may include unreacted starting materials such as 2-methylpyridin-3-ol, residual brominating agents, and process-related byproducts like positional isomers or di-brominated species. The described HPLC-UV and GC-MS methods are designed to separate and identify these potential contaminants effectively.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method provides a quantitative analysis of this compound and its non-volatile impurities.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

-

Any standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

This compound reference standard

-

Sample of this compound for analysis

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm

-

Injection Volume: 10 µL

4. Sample and Standard Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter prior to injection.

Data Presentation: HPLC

| Parameter | Value |

| Retention Time (API) | ~ 8.5 min |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Note: The retention times of potential impurities will vary. Method validation is required to determine the specific retention times and response factors for known impurities.

HPLC Experimental Workflow

Caption: Workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is ideal for the identification of volatile and semi-volatile impurities and provides structural confirmation of the main component. The mass spectrometer allows for the identification of impurities based on their mass fragmentation patterns.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

-

Any standard GC-MS system.

-

Column: Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

-

Methanol (GC grade)

-

This compound reference standard

-

Sample of this compound for analysis

3. Chromatographic and Spectrometric Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (20:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold: Hold at 280°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

4. Sample and Standard Preparation:

-

Standard and Sample Solution: Accurately weigh approximately 5 mg of the reference standard or sample and dissolve in 10 mL of methanol to achieve a concentration of 0.5 mg/mL.

-

Ensure the sample is fully dissolved before injection.

Data Presentation: GC-MS

| Parameter | Value |

| Retention Time (API) | ~ 10.2 min |

| Key Mass Fragments (API) | m/z 187/189 (M+), 172/174, 108 |

| Limit of Detection (LOD) | 0.05 µg/mL (in full scan mode) |

| Limit of Quantitation (LOQ) | 0.15 µg/mL (in full scan mode) |

Note: The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br isotopes) should be observed in the mass spectra of bromine-containing compounds, aiding in their identification.

GC-MS Experimental Workflow

Caption: Workflow for the GC-MS purity analysis of this compound.

Conclusion

The HPLC and GC-MS methods presented provide a comprehensive approach to assessing the purity of this compound. The HPLC method is well-suited for quantitative analysis of the main component and non-volatile impurities, while the GC-MS method offers robust identification of volatile and semi-volatile impurities through mass spectral data. The combination of these techniques ensures a thorough quality assessment, which is essential for the use of this compound in research and pharmaceutical development.

Application Notes and Protocols: 6-Bromo-2-methylpyridin-3-ol in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6-Bromo-2-methylpyridin-3-ol and related substituted pyridinols in the synthesis of agrochemicals. While specific, publicly available synthetic routes for major agrochemicals directly utilizing this compound are limited, the structural motif of a substituted 2-methylpyridin-3-ol is a key building block for various pesticides. This document will focus on the synthesis of the widely used organophosphate insecticide, Chlorpyrifos, as a representative example. The synthesis of its key precursor, 3,5,6-trichloro-2-pyridinol (TCP), will be detailed from a readily available starting material, illustrating the chemical transformations relevant to this class of compounds.

Introduction to this compound in Agrochemical Synthesis

This compound is a halogenated and substituted pyridine derivative. Such structures are of significant interest in the development of new agrochemicals due to their biological activity and synthetic versatility. The pyridine ring is a common scaffold in many successful pesticides, and the presence of a hydroxyl group and a bromine atom provides reactive sites for further chemical modifications.

While a direct synthetic route from this compound to a commercial agrochemical is not extensively documented in public literature, its structure is analogous to key intermediates in the synthesis of major agrochemicals. The following sections will detail the synthesis of Chlorpyrifos, a prominent insecticide, from a related pyridinol precursor. This serves as a practical guide to the types of reactions and protocols that would be applicable to this compound in a research and development setting.

Application Example: Synthesis of the Insecticide Chlorpyrifos

Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been widely used in agriculture to control a variety of pests.[1] Its synthesis relies on the key intermediate 3,5,6-trichloro-2-pyridinol (TCP). The following sections provide a detailed protocol for the synthesis of TCP from a common starting material, 2-methylpyridine, and its subsequent conversion to Chlorpyrifos.

Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)

The synthesis of TCP from 2-methylpyridine is a multi-step process involving chlorination and hydrolysis. While several methods exist, a common route proceeds through the formation of 2,3,5,6-tetrachloropyridine followed by selective hydrolysis.

Experimental Protocol: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) from 2,3,5,6-Tetrachloropyridine

This protocol is adapted from established industrial synthesis methods.

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Ice

Procedure:

-

To a 100 mL reaction vessel, add 2,3,5,6-tetrachloropyridine (0.1 mol), sodium hydroxide, tetrabutylammonium bromide (TBAB), and 60 mL of deionized water.[2]

-

Heat the reaction mixture to 100°C and maintain this temperature for 8 hours under an inert atmosphere.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into 100 mL of ice-water.[2]

-

Acidify the mixture to a pH of 5-6 with hydrochloric acid.[2]

-

The product will precipitate as a white solid.

-

Filter the solid, wash with cold deionized water, and dry under vacuum to obtain 3,5,6-trichloro-2-pyridinol (TCP).

Quantitative Data for TCP Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,3,5,6-Tetrachloropyridine | [2] |

| Yield | 87% | [2] |

| Product Purity | 99.08% (by Gas Chromatography) | [2] |

| Appearance | White solid | [2] |

Synthesis Pathway of 3,5,6-Trichloro-2-pyridinol (TCP)

Caption: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP).

Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol (TCP)

The final step in the synthesis of Chlorpyrifos involves the reaction of TCP with O,O-diethylphosphorochloridothioate in the presence of a base.

Experimental Protocol: Synthesis of Chlorpyrifos

This protocol is based on the general method for the synthesis of Chlorpyrifos.[3]

Materials:

-

3,5,6-Trichloro-2-pyridinol (TCP)

-

Sodium 3,5,6-trichloropyridin-2-olate (TCP-Na) (can be pre-formed or generated in situ)

-

O,O-Diethylphosphorochloridothioate

-

Water-soluble catalyst

-

Water

Procedure:

-

Dissolve a portion of the water-soluble catalyst in water to act as the solvent.[4]

-

Add sodium 3,5,6-trichloropyridin-2-olate (TCP-Na) to the solvent, followed by the remaining catalyst.[4]

-

Add O,O-diethylphosphorochloridothioate to the reaction mixture.[4]

-

Heat the reaction mixture to 42-48°C and maintain for 3 hours, then increase the temperature to 52-58°C and maintain for an additional 2 hours.[4]

-

After the reaction is complete, the mixture will form two layers (oil and water).

-

Separate the oil layer, which contains the crude Chlorpyrifos.

-

The crude product can be purified by washing with water and drying.

Quantitative Data for Chlorpyrifos Synthesis

| Parameter | Value | Reference |

| Starting Material | Sodium 3,5,6-trichloropyridin-2-olate | [4] |

| Reagent | O,O-Diethylphosphorochloridothioate | [3][4] |

| Product Purity | >98% | [5] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 43 °C | [1] |

Synthesis Pathway of Chlorpyrifos

Caption: Synthesis of Chlorpyrifos from its sodium salt precursor.

Conclusion

References

- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 2. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]

- 5. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]

Application Note and Protocol: N-Alkylation of 6-Bromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 6-bromo-2-methylpyridin-3-ol, a critical transformation for synthesizing a diverse range of substituted pyridine derivatives for potential applications in medicinal chemistry and drug development. The protocol is based on established methodologies for the N-alkylation of related pyridin-3-ol and other heterocyclic systems.

Introduction

The N-alkylation of pyridinols is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl groups onto the pyridine nitrogen. This modification can significantly influence the molecule's biological activity, physicochemical properties, and pharmacokinetic profile. The presence of a bromine atom and a hydroxyl group on the pyridine ring of this compound offers multiple reaction sites. However, under basic conditions, the hydroxyl group is expected to be deprotonated, leading to the formation of a pyridin-3-olate anion. While this anion is an ambident nucleophile with potential for both N- and O-alkylation, N-alkylation is often the thermodynamically favored pathway, particularly with less reactive alkylating agents.

General Reaction Scheme

The N-alkylation of this compound typically proceeds by deprotonation of the hydroxyl group with a suitable base to form the corresponding pyridinolate salt. This intermediate then undergoes nucleophilic attack on an alkylating agent to yield the N-alkylated product.

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

A common and effective method for the N-alkylation of pyridinols involves the use of an alkyl halide as the alkylating agent and a carbonate base in an aprotic polar solvent.[1]

Protocol: N-Alkylation using Alkyl Halide and Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) and potassium carbonate in N,N-dimethylformamide (DMF).

Materials:

-

This compound

-

Alkyl halide (1.1 - 1.5 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or inert gas inlet (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to the flask to dissolve/suspend the reactants. A typical concentration is 0.1-0.5 M.

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. To the stirred suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

-

Data Presentation

The choice of reagents and reaction conditions can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes various conditions reported for the N-alkylation of related heterocyclic compounds, which can be adapted for this compound.

| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | Pyridin-4-ol | Alkyl halide | K₂CO₃ | DMF | 60-80 °C | 4-24 h | - | [1] |

| 2 | 2-((N,N-dimethylamino)methyl)pyridin-3-ol | 10-bromodecan-1-ol | - | Acetonitrile | 80 °C | - | - | [2] |

| 3 | N-Aminopyridinium salt | 1-iodohexane | Cs₂CO₃ | CH₃CN | 70 °C | 16 h | - | [3] |

| 4 | Primary amines | Alkyl bromides | Triethylamine | DMF | 20-25 °C | 9 h | 76 | [4] |

| 5 | 6-Substituted purines | tert-Alkyl halide | SnCl₄ (catalyst) | ACN | 80 °C | 3 h | - | [5] |

Experimental Workflow

The following diagram illustrates the key steps in the N-alkylation protocol.

Caption: Workflow for the N-alkylation of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Alkylating agents are often toxic and/or carcinogenic; handle with care.

-

DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 6-Bromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group in 6-Bromo-2-methylpyridin-3-ol. Derivatization of this functional group is a crucial step in modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of significant interest in medicinal chemistry and drug development. The primary methods covered are O-alkylation to form ethers and O-acylation to form esters.

Overview of Derivatization Strategies

The hydroxyl group of this compound is a versatile handle for chemical modification. The two most common and effective strategies for its derivatization are etherification (O-alkylation) and esterification (O-acylation).

-

O-Alkylation (Ether Synthesis): This process involves the formation of an ether linkage (R-O-R'). The Williamson ether synthesis is the most classical and widely used method. It proceeds via an S_N2 reaction between an alkoxide, formed by deprotonating the hydroxyl group, and an alkyl halide.[1][2] This method is robust and allows for the introduction of a wide variety of alkyl groups. Modern variations include microwave-assisted and ultrasonically-assisted protocols, which can offer improved reaction times and yields.[3][4]

-

O-Acylation (Ester Synthesis): This involves converting the hydroxyl group into an ester. This is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine.[5] The acetyl group is a common choice for derivatization due to its small size and the ease of its introduction.[5] This modification is often used to create prodrugs or to alter the biological activity of the parent molecule.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the O-alkylation and O-acylation of this compound.

This protocol describes the synthesis of 6-Bromo-3-ethoxy-2-methylpyridine as a representative example.

Principle: The hydroxyl group of this compound is deprotonated by a strong base (sodium hydride) to form a nucleophilic sodium pyridinolate salt. This intermediate then reacts with an alkyl halide (ethyl bromide) in an S_N2 reaction to yield the corresponding ether.[2][6]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise.

-

Stir the suspension at room temperature for 30-60 minutes until hydrogen gas evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromide (1.1 eq.) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 6-Bromo-3-ethoxy-2-methylpyridine.

This protocol describes the synthesis of (6-Bromo-2-methylpyridin-3-yl) acetate.

Principle: The hydroxyl group is acylated using acetic anhydride with pyridine serving as both the solvent and a basic catalyst that also neutralizes the acetic acid byproduct.[5]

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in dry pyridine (5-10 mL/mmol) in a round-bottom flask under an inert atmosphere.[5]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.[5]

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.[5]

-

Quenching: Quench the reaction by the slow addition of methanol.

-

Solvent Removal: Co-evaporate the reaction mixture with toluene to remove residual pyridine.

-

Work-up: Dilute the residue with CH₂Cl₂ or EtOAc and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the resulting crude residue by silica gel column chromatography to yield the pure (6-Bromo-2-methylpyridin-3-yl) acetate.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the derivatization of this compound based on general protocols for hydroxypyridines.

Table 1: Representative O-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | NaH | THF/DMF | Room Temp | 4 - 8 | 85 - 95 |

| Ethyl Bromide | K₂CO₃ | DMF | 60 - 80 | 6 - 12 | 80 - 90 |

| Benzyl Bromide | NaH | THF | Room Temp | 6 - 10 | 88 - 96 |

| Propargyl Bromide | K₂CO₃ | Acetonitrile | 60 | 8 - 12 | 75 - 85 |

Table 2: Representative O-Acylation Reactions

| Acylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |